molecular formula C8H14O2Si B8703030 [5-(Trimethylsilyl)furan-2-yl]methanol CAS No. 114660-22-9

[5-(Trimethylsilyl)furan-2-yl]methanol

Cat. No.: B8703030
CAS No.: 114660-22-9
M. Wt: 170.28 g/mol
InChI Key: YPFGUQLKRQMVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Trimethylsilyl)furan-2-yl]methanol is a furan-derived compound characterized by a hydroxymethyl group at the 2-position of the furan ring and a trimethylsilyl (TMS) substituent at the 5-position. The TMS group imparts significant lipophilicity and steric bulk, distinguishing it from other hydroxymethyl furan derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

  • {5-[(Dimethylamino)methyl]furan-2-yl}methanol (Ranitidine Related Compound B): Substituent: Dimethylamino (-N(CH₃)₂) at the 5-position. Properties: The amino group is electron-donating, increasing nucleophilicity at the furan ring. This compound is a known impurity in ranitidine synthesis, highlighting its pharmaceutical relevance .
  • [5-(Ethoxymethyl)furan-2-yl]methanol: Substituent: Ethoxymethyl (-CH₂OCH₂CH₃) at the 5-position. Synthesis: Produced via etherification of 2,5-bis(hydroxymethyl)furan (BHMF) with ethanol using Amberlyst 15, yielding 80% selectivity . Properties: The ethoxy group balances lipophilicity and reactivity, making it suitable for biofuel additives. The TMS variant, however, offers superior steric protection in synthetic applications.
  • [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol: Substituents: Methyl (-CH₃) and trifluoromethyl (-CF₃) at the 5- and 2-positions, respectively. Properties: The electron-withdrawing -CF₃ group increases acidity of the hydroxymethyl proton (pKa ~10–12). This contrasts with the TMS group, which is electron-donating and stabilizes adjacent positive charges via hyperconjugation .

Comparative Data Table

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Applications Reference
[5-(Trimethylsilyl)furan-2-yl]methanol -Si(CH₃)₃ at C5 ~198.34 (estimated) High lipophilicity, steric protection Synthetic intermediates, catalysis
{5-[(Dimethylamino)methyl]furan-2-yl}methanol -N(CH₃)₂CH₂ at C5 168.24 Water-soluble, pharmaceutical impurity Ranitidine synthesis
[5-(Ethoxymethyl)furan-2-yl]methanol -CH₂OCH₂CH₃ at C5 156.18 Moderate reactivity Biofuel additives
[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol -CH₃ at C5, -CF₃ at C2 180.13 Acidic hydroxymethyl proton Fluorinated intermediates
[5-(3-Aminophenyl)furan-2-yl]methanol -C₆H₄NH₂ at C5 189.21 Anti-inflammatory activity Drug discovery

Key Research Findings and Trends

  • Steric vs. Electronic Effects : The TMS group’s steric bulk dominates its reactivity, whereas electron-withdrawing groups (e.g., -CF₃) enhance acidity and electrophilic substitution .
  • Synthetic Flexibility: Silyl-protected furans enable selective modifications unavailable to amino or nitro derivatives, though hydrolysis sensitivity requires careful handling .
  • Biological Potential: While nitro/amino derivatives exhibit measurable bioactivity, the TMS variant’s applications remain underexplored, presenting opportunities for medicinal chemistry research.

Properties

CAS No.

114660-22-9

Molecular Formula

C8H14O2Si

Molecular Weight

170.28 g/mol

IUPAC Name

(5-trimethylsilylfuran-2-yl)methanol

InChI

InChI=1S/C8H14O2Si/c1-11(2,3)8-5-4-7(6-9)10-8/h4-5,9H,6H2,1-3H3

InChI Key

YPFGUQLKRQMVCX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(O1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

This compound is prepared by the method comprising condensation of methyl ester of acetoacetic acid, ammonia and 5-trimethylsilylfurfurol in solution of methanol. Furthermore, this compound can be obtained by condensation of methyl ester of acetoacetic acid, methyl ester of β-aminocrotonic acid and 5-trimethylsilylfurfurol in a medium of an organic solvent. The reaction is carried out under normal pressure under heating. The product is obtained in a good yield.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.